trans-4-(Boc-amino)cyclohexyl methanesulfonate
Overview
Description
trans-4-(Boc-amino)cyclohexyl methanesulfonate: is a chemical compound with the molecular formula C₁₂H₂₃NO₅S. It is a derivative of trans-2-aminocyclohexanecarboxylic acid and is often used as an intermediate in organic synthesis . The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group, which enhances its stability and reactivity in various chemical reactions .
Mechanism of Action
Target of Action
Trans-4-(Boc-amino)cyclohexyl methanesulfonate is a chemical compound used in organic synthesis It is known to be an important intermediate in the synthesis of various drugs .
Mode of Action
It is known to participate in organic synthesis reactions as an intermediate . The compound’s interaction with its targets and the resulting changes would depend on the specific synthesis pathway in which it is used.
Biochemical Pathways
As an intermediate in organic synthesis, it is likely involved in various biochemical pathways depending on the final product of the synthesis .
Result of Action
As an intermediate in drug synthesis, its effects would be dependent on the final drug product and its mechanism of action .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-(Boc-amino)cyclohexyl methanesulfonate typically involves the following steps:
Protection of the Amino Group: The amino group of trans-4-aminocyclohexanol is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.
Formation of Methanesulfonate Ester: The protected trans-4-(Boc-amino)cyclohexanol is then reacted with methanesulfonyl chloride (mesyl chloride) in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods: Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: trans-4-(Boc-amino)cyclohexyl methanesulfonate can undergo nucleophilic substitution reactions where the methanesulfonate group is replaced by various nucleophiles such as amines, thiols, or alkoxides.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides.
Deprotection: Trifluoroacetic acid is commonly used for Boc deprotection under mild acidic conditions.
Major Products:
Scientific Research Applications
Chemistry:
Biology and Medicine:
Peptide Synthesis: The compound is used in the synthesis of helical β-peptides and other oligomers, which have applications in drug discovery and development.
Intermediate for Antipsychotic Drugs: It serves as an intermediate in the synthesis of cariprazine, a novel antipsychotic acting on dopamine D3/D2 receptors.
Industry:
Chemical Manufacturing: It is utilized in the production of various chemical intermediates and fine chemicals.
Comparison with Similar Compounds
trans-4-(Boc-amino)cyclohexaneacetaldehyde: Another derivative used in the synthesis of pharmaceuticals.
trans-2-aminocyclohexanecarboxylic acid: A precursor for various cyclohexyl derivatives.
Uniqueness: trans-4-(Boc-amino)cyclohexyl methanesulfonate is unique due to its combination of a Boc-protected amino group and a methanesulfonate ester, which provides versatility in synthetic applications. Its stability and reactivity make it a valuable intermediate in the synthesis of complex molecules .
Biological Activity
trans-4-(Boc-amino)cyclohexyl methanesulfonate is a synthetic compound with the molecular formula and a molecular weight of approximately 293.38 g/mol. It is primarily utilized as an intermediate in organic synthesis, particularly in the development of pharmaceuticals, such as the antipsychotic drug cariprazine, which targets dopamine D3/D2 receptors. The compound features a tert-butoxycarbonyl (Boc) protecting group that enhances its stability during various chemical reactions, making it a valuable building block in medicinal chemistry.
While this compound itself does not exhibit a defined mechanism of action in biological systems, its role as a precursor in the synthesis of biologically active compounds illustrates its potential significance. For instance, it is involved in the synthesis of helical β-peptides and other oligomers that are crucial for drug discovery and development .
Applications in Medicinal Chemistry
The compound's utility extends to several therapeutic areas:
- Antipsychotic Development : It serves as an intermediate in synthesizing cariprazine, which has shown efficacy in treating schizophrenia and bipolar disorder by modulating dopaminergic activity.
- Peptide Synthesis : The Boc group allows for selective deprotection, facilitating the construction of complex peptide structures essential for various biological functions.
- Potential Inhibitory Functions : Although direct biological activities are not extensively documented, compounds derived from this compound may exhibit inhibitory effects on specific enzymes or receptors due to their structural characteristics.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it can be compared with other related compounds:
Compound Name | Structure Type | Unique Features |
---|---|---|
trans-2-Aminocyclohexanecarboxylic Acid | Amino acid derivative | Precursor to this compound |
Methanesulfonic Acid Derivatives | Sulfonic acid derivatives | Used for various esterifications and sulfonations |
tert-Butoxycarbonyl Amines | Protecting group for amines | Commonly used in peptide synthesis |
The combination of a cyclic amine with a sulfonate ester enhances its utility in organic synthesis compared to other similar compounds.
Synthesis Methods
The synthesis of this compound typically involves two main steps:
- Reaction of methanesulfonyl chloride with trans-4-hydroxycyclohexyl carbamic acid tert-butyl ester in the presence of triethylamine.
- Treatment with sodium hydrogen carbonate and lithium hydroxide to yield the final product.
These methods can be optimized for large-scale production using continuous flow reactors, enhancing yield and purity .
Case Study: Development of Antipsychotic Agents
A significant application of this compound is its incorporation into the synthesis pathway for cariprazine. Research indicates that cariprazine effectively targets dopamine receptors, leading to improved therapeutic outcomes in patients with schizophrenia and bipolar disorder. The structural modifications facilitated by this compound have been pivotal in developing novel antipsychotic medications .
Potential Future Research Directions
Given its role as a synthetic intermediate, further studies could explore:
- Biological Assays : Investigating the biological activity of derivatives synthesized from this compound.
- Mechanistic Studies : Understanding how modifications to this compound affect receptor binding and enzyme inhibition.
- Therapeutic Applications : Exploring its potential use in other therapeutic areas beyond psychiatry.
Properties
IUPAC Name |
[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl] methanesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO5S/c1-12(2,3)17-11(14)13-9-5-7-10(8-6-9)18-19(4,15)16/h9-10H,5-8H2,1-4H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJDUFGPZEKPRSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)OS(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90619362 | |
Record name | 4-[(tert-Butoxycarbonyl)amino]cyclohexyl methanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90619362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
177545-89-0 | |
Record name | 4-[(tert-Butoxycarbonyl)amino]cyclohexyl methanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90619362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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